molecular formula C12H9NO3 B1592554 4-(Pyridin-3-yloxy)benzoic acid CAS No. 437383-99-8

4-(Pyridin-3-yloxy)benzoic acid

Cat. No.: B1592554
CAS No.: 437383-99-8
M. Wt: 215.2 g/mol
InChI Key: JZHQITAPTQQMIF-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yloxy)benzoic acid is an organic compound with the molecular formula C12H9NO3. It consists of a benzoic acid moiety substituted with a pyridin-3-ol group at the 4-position

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

      Common Reagents and Conditions:

        Major Products Formed:

          Scientific Research Applications

          4-(Pyridin-3-yloxy)benzoic acid has diverse applications in scientific research:

            Comparison with Similar Compounds

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              Properties

              IUPAC Name

              4-pyridin-3-yloxybenzoic acid
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              InChI

              InChI=1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15)
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              InChI Key

              JZHQITAPTQQMIF-UHFFFAOYSA-N
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              Canonical SMILES

              C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              Molecular Formula

              C12H9NO3
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              DSSTOX Substance ID

              DTXSID50624033
              Record name 4-[(Pyridin-3-yl)oxy]benzoic acid
              Source EPA DSSTox
              URL https://comptox.epa.gov/dashboard/DTXSID50624033
              Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

              Molecular Weight

              215.20 g/mol
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              CAS No.

              437383-99-8
              Record name 4-[(Pyridin-3-yl)oxy]benzoic acid
              Source EPA DSSTox
              URL https://comptox.epa.gov/dashboard/DTXSID50624033
              Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

              Synthesis routes and methods I

              Procedure details

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              Quantity
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              reactant
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              Name
              O=C(OCc1ccccc1)c1ccc(Oc2cccnc2)cc1
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              reactant
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              Synthesis routes and methods II

              Procedure details

              To a solution of benzyl 4-(pyridin-3-yloxy)benzoate (18.0 g, 5.90 mmol) in ethanol (300 ml) was added 10% palladium/carbon (containing water by 50%, 2.0 g), and the mixture was stirred under a hydrogen stream at 80° C. overnight. The reaction solution was filtered with celite and the filtrate was concentrated. The residue was recrystallized from ethanol-hexane to give the objective substance (11.2 g, 88%).
              Name
              benzyl 4-(pyridin-3-yloxy)benzoate
              Quantity
              18 g
              Type
              reactant
              Reaction Step One
              Quantity
              300 mL
              Type
              solvent
              Reaction Step One
              Quantity
              2 g
              Type
              catalyst
              Reaction Step One

              Retrosynthesis Analysis

              AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

              One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

              Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

              Strategy Settings

              Precursor scoring Relevance Heuristic
              Min. plausibility 0.01
              Model Template_relevance
              Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
              Top-N result to add to graph 6

              Feasible Synthetic Routes

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